3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
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Overview
Description
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid involves multiple steps, typically starting from readily available starting materials. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase into another where the reaction occurs.
Chemical Reactions Analysis
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic, alkaline, or neutral media, depending on the desired product . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes . For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid can be compared with other quinazoline derivatives, such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used for the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C20H13N3O3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26) |
InChI Key |
NPRJNERRVKNNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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